
dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate, also known as DMCCE, is a cyclopropane derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied. In
科学的研究の応用
Dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been used in various scientific research applications. One of the most notable applications is in the field of cancer research. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
作用機序
The mechanism of action of dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has also been shown to inhibit the aggregation of beta-amyloid peptides by interacting with the hydrophobic residues of the peptides.
Biochemical and Physiological Effects
dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
Dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate. One potential direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Another potential direction is to study its mechanism of action in more detail. This could lead to the development of more potent and selective inhibitors of the enzymes that are involved in the growth and proliferation of cancer cells. Finally, future studies could focus on improving the water solubility and stability of dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate, which could make it easier to work with in aqueous solutions.
Conclusion
dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate is a cyclopropane derivative that has shown potential in various scientific research applications. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been shown to have potent biological activity and has potential for use in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to improve its water solubility and stability.
合成法
Dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate can be synthesized using different methods. One of the most common methods is the reaction of ethyl benzoylacetate with para-chlorobenzaldehyde in the presence of cyclopropanecarboxylic acid and boron trifluoride etherate. This method yields dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate with a yield of about 60%. Another method involves the reaction of ethyl benzoylacetate with para-chlorobenzaldehyde in the presence of zinc chloride and cyclopropanecarboxylic acid. This method yields dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate with a higher yield of about 90%.
特性
IUPAC Name |
dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO5/c1-4-21(18(24)15-8-6-5-7-9-15)17(14-10-12-16(23)13-11-14)22(21,19(25)27-2)20(26)28-3/h5-13,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPXYFMRGDOEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

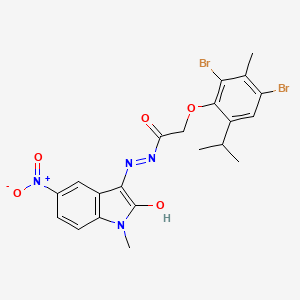

![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
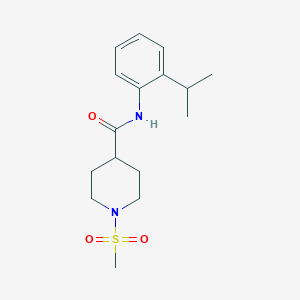
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)
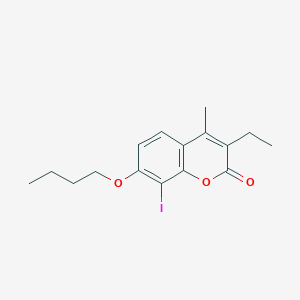
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)
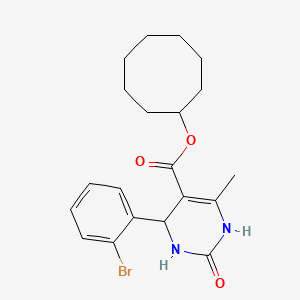
![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5227693.png)
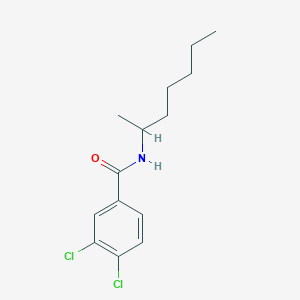
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5227722.png)
![ethyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5227727.png)
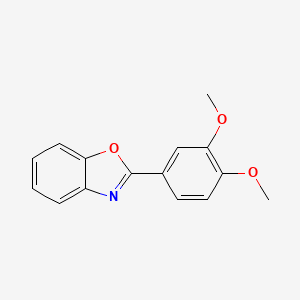
![2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate](/img/structure/B5227740.png)